molecular formula C15H16ClNO3 B2646265 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1788666-58-9

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B2646265
CAS No.: 1788666-58-9
M. Wt: 293.75
InChI Key: OIVNOLKJYWYKEA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a furan ring, and a hydroxy-methylpropyl side chain attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-2-hydroxy-2-methylpropylamine intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(3-(furan-2-yl)-2-oxo-2-methylpropyl)benzamide.

    Reduction: Formation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide.

    Substitution: Formation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide derivatives with various substituents.

Scientific Research Applications

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-(furan-2-yl)-2-hydroxypropyl)benzamide
  • 2-chloro-N-(3-(furan-2-yl)-2-methylpropyl)benzamide
  • 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylbutyl)benzamide

Uniqueness

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of both a hydroxy group and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVNOLKJYWYKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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